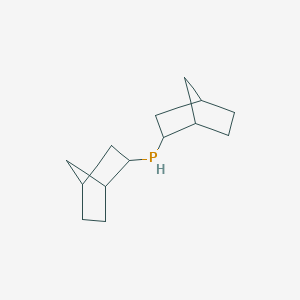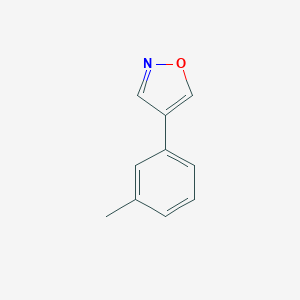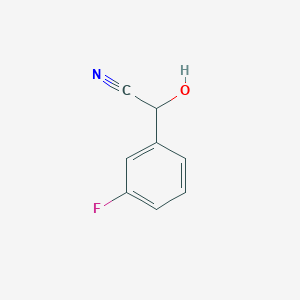![molecular formula C13H22O8 B136979 Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate CAS No. 134121-14-5](/img/structure/B136979.png)
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate, also known as MADAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate exerts its biological activities through various mechanisms. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to reduce the levels of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. One potential area of research is the development of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. Additionally, the development of new synthesis methods for Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and its derivatives could lead to the discovery of more potent and effective compounds. Finally, the evaluation of the safety and toxicity of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate in vivo is necessary for its potential clinical applications.
Conclusion:
In conclusion, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate is a promising chemical compound with potential applications in various fields, including medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for scientific research. Further research is needed to fully understand the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and to explore its potential applications in the future.
Méthodes De Synthèse
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate can be synthesized through a multistep process involving the reaction of glycidol with 3,4,5-trimethoxybenzaldehyde, followed by acetylation and esterification. The final product is a white crystalline powder with a melting point of 76-78°C.
Applications De Recherche Scientifique
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to alleviate inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway.
Propriétés
Numéro CAS |
134121-14-5 |
|---|---|
Nom du produit |
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
Formule moléculaire |
C13H22O8 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
InChI |
InChI=1S/C13H22O8/c1-8(14)21-13-10(5-19-7-11(15)17-3)20-6-9(16-2)12(13)18-4/h9-10,12-13H,5-7H2,1-4H3 |
Clé InChI |
JNQZWDRCIIILNU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
SMILES canonique |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
Synonymes |
4-AMMMG 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 2-O-(methoxycarbonylmethyl)-3,6-di-O-methyl isomer 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 3-O-(methoxycarbonylmethyl)-2,6-di-O-methyl isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)




